molecular formula C19H24N2O5S B14953587 N-(furan-2-ylmethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide

N-(furan-2-ylmethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B14953587
M. Wt: 392.5 g/mol
InChI Key: FOJIUGRGKIXLKT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a methoxy-methylphenyl group, and a piperidine carboxamide moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.

    Synthesis of the Methoxy-Methylphenyl Sulfonyl Chloride: This involves the sulfonation of 4-methoxy-3-methylphenyl with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Coupling Reaction: The furan-2-ylmethyl intermediate is then coupled with the methoxy-methylphenyl sulfonyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N-(furan-2-ylmethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The furan ring and sulfonyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)benzamide
  • 4-bromo-N-(2-furanylmethyl)benzamide
  • N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide

Uniqueness

N-(furan-2-ylmethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C19H24N2O5S/c1-14-11-17(7-8-18(14)25-2)27(23,24)21-9-3-5-15(13-21)19(22)20-12-16-6-4-10-26-16/h4,6-8,10-11,15H,3,5,9,12-13H2,1-2H3,(H,20,22)

InChI Key

FOJIUGRGKIXLKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CO3)OC

Origin of Product

United States

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